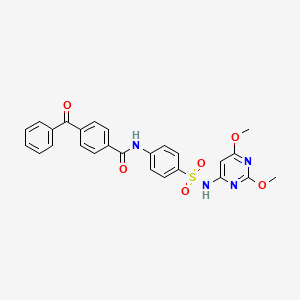

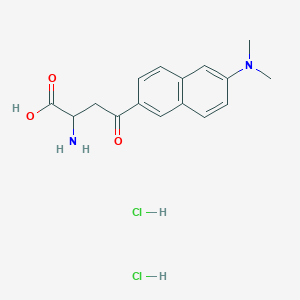

4-benzoyl-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, 2,6-dimethoxy-4- ( (4- (N- (6-methoxypyrimidin-4-yl)- sulfamoyl)phenyl)carbamoyl)phenyl acetate, has been studied. It has a triclinic crystal structure with a = 8.730 (1) Å, b = 9.730 (1) Å, c = 14.220 (2) Å, α = 97.970 (2)°, β = 92.606 (2)°, γ = 100.195 (2)°, V = 1174.3 Å 3, Z = 2 .Scientific Research Applications

Fluorescence Binding Studies

Researchers synthesized various p-hydroxycinnamic acid amides, including compounds structurally similar to 4-Benzoyl-N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These studies aimed to understand the binding mechanisms and conformational changes in BSA, which are crucial for drug design and development (Meng et al., 2012).

Synthesis and Biological Activity

Another study focused on the synthesis of compounds by reacting methyl aroylpyruvates with sulfadimidine, leading to derivatives structurally similar to this compound. These compounds were then evaluated for their analgesic and anti-inflammatory activities, demonstrating the potential for developing new therapeutic agents (Gein et al., 2018).

Antibacterial Properties

A study highlighted the total synthesis of a marine-sourced compound structurally related to this compound, emphasizing its antibacterial properties. This research underscores the importance of natural sources in developing new drugs and the potential biological activities of pyrimidinyl benzamides (Joshi & Dodge, 2021).

Antimicrobial and Anticancer Applications

Several studies have synthesized benzamide derivatives, including sulfamoyl and pyrrole derivatives, and evaluated their antimicrobial and anticancer activities. These compounds have shown significant effectiveness against various bacteria and fungi, indicating their potential in treating microbial infections and cancer (El-Meguid, 2014).

Antitubercular Activity

A novel series of derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, was synthesized and evaluated for anti-tubercular activity. These compounds showed promising results, indicating their potential in the development of new treatments for tuberculosis (Nimbalkar et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are the phagocytes in the blood . These cells play a crucial role in the immune system by engulfing and digesting foreign substances, bacteria, and dead or dying cells .

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This inhibition is significant, with an IC50 value of 2.5 ± 0.4 and 3.4 ± 0.3 µg/mL, respectively . Furthermore, it also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

It was also found to be non-toxic at the highest tested intraperitoneal dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Result of Action

The compound’s action results in the amelioration of inflammation in a mice model of zymosan-induced generalized inflammation . The compound’s immunomodulatory effect against generalized inflammatory response, both in vitro and in vivo, suggests its therapeutic potential for various chronic inflammatory illnesses .

properties

IUPAC Name |

4-benzoyl-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O6S/c1-35-23-16-22(28-26(29-23)36-2)30-37(33,34)21-14-12-20(13-15-21)27-25(32)19-10-8-18(9-11-19)24(31)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,27,32)(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIASSGJJAUPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)

![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)

![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)

![6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2805547.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)